molecular formula C19H25N3 B8707418 N-[2-(Aminomethyl)phenyl]-1-benzylpiperidin-4-amine CAS No. 79098-90-1

N-[2-(Aminomethyl)phenyl]-1-benzylpiperidin-4-amine

Cat. No.: B8707418
CAS No.: 79098-90-1
M. Wt: 295.4 g/mol
InChI Key: UUJYNYPLIGRUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Aminomethyl)phenyl]-1-benzylpiperidin-4-amine is a useful research compound. Its molecular formula is C19H25N3 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

79098-90-1

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

N-[2-(aminomethyl)phenyl]-1-benzylpiperidin-4-amine

InChI

InChI=1S/C19H25N3/c20-14-17-8-4-5-9-19(17)21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,21H,10-15,20H2

InChI Key

UUJYNYPLIGRUQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2CN)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this reference example, the mixture of 13.6 g of anthranilamide, 18.9 g of 1-benzyl-4-piperidone, 1.0 g of p-toluene-sulfonic acid monohydrate and 200 ml of benzene is refluxed in a Dean Stark apparatus for 6 hours to distil off water. The resultant suspension of the Schiff-base is concentrated. The residue is mixed with 250 ml of dry dioxane to form a suspension. Separately, 100 ml of dry dioxane and 12.4 g of lithium aluminum hydride are mixed. The above Schiff-base suspension is added little by little to the mixture with stirring without cooling. The mixture is stirred for one hour and then refluxed with heating for 18 hours. The reaction solution is cooled to room temperature and poured little by little into 1.3 l of ice water. The resultant suspension is poured little by little into a funnel previously coated with a filter aid and subjected to suction filtration. The cake on the funnel is washed with 500 ml of chloroform and filtered. The organic layer is washed with water, dried and concentrated to obtain 22.9 g of a crude product. The crude product is recrystallized from hot ethanol to obtain 18.7 g of the desired product.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.3 L
Type
reactant
Reaction Step Four
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six
Quantity
12.4 g
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven

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